molecular formula C7H8BrFN2 B8197362 4-Pyridinamine, 2-bromo-N-(2-fluoroethyl)-

4-Pyridinamine, 2-bromo-N-(2-fluoroethyl)-

Cat. No.: B8197362
M. Wt: 219.05 g/mol
InChI Key: MKABJUHFGUEEIB-UHFFFAOYSA-N
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Description

4-Pyridinamine, 2-bromo-N-(2-fluoroethyl)- is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is part of the broader class of fluorinated pyridines, which are known for their unique physical, chemical, and biological properties .

Preparation Methods

The synthesis of 4-Pyridinamine, 2-bromo-N-(2-fluoroethyl)- involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, 3-Bromo-2-nitropyridine can react with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . This intermediate can then be further modified to introduce the amine and ethyl groups.

Industrial production methods often involve the use of complex fluorinating agents and high-temperature conditions. For example, fluorination of pyridine by complex AlF3 and CuF2 at 450–500°C forms a mixture of fluorinated pyridines .

Chemical Reactions Analysis

4-Pyridinamine, 2-bromo-N-(2-fluoroethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization: Under certain conditions, the compound can undergo cyclization to form more complex structures.

Common reagents used in these reactions include Bu4N+F−, AlF3, and CuF2 . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Pyridinamine, 2-bromo-N-(2-fluoroethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in the study of biological systems and processes.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pyridinamine, 2-bromo-N-(2-fluoroethyl)- involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Pyridinamine, 2-bromo-N-(2-fluoroethyl)- can be compared with other fluorinated pyridines, such as:

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

These compounds share similar properties but differ in their specific substitution patterns and reactivity . The unique combination of bromine and fluorine in 4-Pyridinamine, 2-bromo-N-(2-fluoroethyl)- gives it distinct chemical and biological properties .

Properties

IUPAC Name

2-bromo-N-(2-fluoroethyl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrFN2/c8-7-5-6(1-3-11-7)10-4-2-9/h1,3,5H,2,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKABJUHFGUEEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1NCCF)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrFN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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